(2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS number 357-83-5
(2-Chloro-1,1,2-trifluoroethyl)diethylamine CAS number 357-83-5
The following technical guide details the properties, mechanism, and application of (2-Chloro-1,1,2-trifluoroethyl)diethylamine, classically known as the Yarovenko Reagent .
Advanced Fluorination Methodologies for Drug Discovery
Executive Summary
(2-Chloro-1,1,2-trifluoroethyl)diethylamine (CAS 357-83-5), or the Yarovenko Reagent, is a pioneering Fluoroalkyl Amino Reagent (FAR) used for the deoxyfluorination of alcohols and the conversion of carboxylic acids to acyl fluorides. While historically significant as a precursor to the more stable Ishikawa reagent, it remains a potent tool for nucleophilic fluorination under mild conditions, offering an alternative to explosive hazards like DAST. This guide provides a rigorous analysis of its mechanistic action, synthesis, and handling protocols, emphasizing the critical safety measures required due to Hydrofluoric Acid (HF) liberation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine |
| Common Name | Yarovenko Reagent |
| CAS Number | 357-83-5 |
| Molecular Formula | |
| Molecular Weight | 189.61 g/mol |
| Appearance | Clear to dark brown liquid |
| Boiling Point | 109.8°C (at 760 mmHg) |
| Density | ~1.16 g/cm³ |
| Solubility | Soluble in DCM, Ether, THF; Hydrolyzes violently in water |
| Stability | Low. Thermally unstable; degrades over days even at 4°C. Moisture sensitive.[1][2] |
Mechanistic Principles
The reactivity of the Yarovenko reagent stems from its ability to exist in equilibrium with a highly electrophilic fluoroiminium cation. This species activates oxygenated nucleophiles (alcohols, acids), converting the hydroxyl group into a good leaving group, which is subsequently displaced by fluoride.[1][2]
Mechanism of Deoxyfluorination
-
Activation: The alcohol attacks the electrophilic carbon of the iminium species.
-
Elimination: A fluoride ion is eliminated, forming a cationic intermediate.
-
Substitution: The released fluoride ion attacks the alkyl group (typically via
), displacing the amide byproduct and yielding the alkyl fluoride.
Figure 1: Mechanistic pathway of deoxyfluorination using CAS 357-83-5.
Synthesis of the Reagent
Due to its poor shelf stability, it is often desirable to synthesize the reagent in-house or purchase small quantities for immediate use.
Protocol: Addition of Diethylamine to Chlorotrifluoroethylene
Safety Warning: This reaction is exothermic and involves toxic gases. Perform in a high-efficiency fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a dry-ice condenser, a gas inlet tube, and a thermometer. Flush with dry nitrogen.[3]
-
Charging: Add Diethylamine (1.2 equivalents) to the flask.
-
Addition: Bubble Chlorotrifluoroethylene (gas) into the neat amine.
-
Critical Control: Maintain internal temperature between 30°C and 45°C using an external ice bath. Do not allow it to overheat, as polymerization or decomposition may occur.
-
-
Completion: Continue bubbling until the theoretical weight of gas has been absorbed (approx. 4-6 hours for molar scale).
-
Purification: Distill the resulting mixture in vacuo.
-
Target Fraction: Collect the fraction boiling at ~35°C at 10 mmHg (or equivalent adjusted for vacuum).
-
-
Storage: Store in sealed glass ampoules under argon at -20°C. Use within 72 hours for optimal purity.
Applications & Experimental Protocols
Deoxyfluorination of Primary/Secondary Alcohols
This is the primary application, converting R-OH to R-F with inversion of configuration (in chiral secondary alcohols).
Reagents:
-
Substrate: 1.0 equiv (Alcohol)
-
Reagent: 1.2 – 1.5 equiv (Yarovenko Reagent)
-
Solvent: Anhydrous Dichloromethane (
)[4]
Step-by-Step Workflow:
-
Dissolution: Dissolve the alcohol in anhydrous
(0.5 M concentration) in a flame-dried flask under . -
Addition: Cool the solution to 0°C. Add the Yarovenko reagent dropwise via syringe.
-
Observation: Slight fuming may occur. Ensure the system is vented through a
drying tube or inert gas line.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via TLC or
-NMR. -
Quench: Pour the reaction mixture into ice-cold saturated
solution. Caution: evolution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Synthesis of Acyl Fluorides
Converts Carboxylic Acids (
-
Conditions: Similar to alcohols, but reaction times are typically shorter (1–3 hours).
-
Utility: Acyl fluorides are stable yet activated intermediates for amide coupling, often superior to acyl chlorides.
Comparative Analysis: Fluorinating Agents
| Feature | Yarovenko Reagent (CAS 357-83-5) | Ishikawa Reagent | DAST (Diethylaminosulfur trifluoride) |
| Core Structure | Chlorotrifluoro-ethyl | Hexafluoro-propyl | Sulfur-based |
| Stability | Poor (Days) | Moderate (Weeks/Months) | Moderate (Explosive if heated) |
| Reactivity | High | Moderate | High |
| Safety Profile | Toxic, Corrosive (HF) | Toxic, Corrosive (HF) | Explosive Hazard , Shock Sensitive |
| Byproducts | Amide (Easily removed) | Amide (Easily removed) | Sulfinamide (Difficult separation) |
| Cost | Low (Easy synthesis) | Moderate | High |
Expert Insight: While the Ishikawa reagent is often cited as the "improved" version due to better shelf stability, the Yarovenko reagent is kinetically faster for sterically hindered substrates. However, for large-scale operations, the Ishikawa reagent is generally preferred to avoid decomposition during storage.
Safety, Handling, & Stability (Critical)
Hazard Class: Corrosive, Acute Toxin, Moisture Sensitive.
-
Hydrolysis Hazard: Upon contact with moisture, CAS 357-83-5 releases Hydrofluoric Acid (HF) and Diethylamine hydrochloride.
-
Protocol: Always keep a tube of Calcium Gluconate gel (2.5%) nearby when handling this reagent. In case of skin contact, wash immediately and apply gel.
-
-
Vesicant: The reagent itself is a severe skin irritant and vesicant (blistering agent). Double-gloving (Nitrile + Laminate) is recommended.
-
Glassware: While the reagent can be handled in glass, long-term storage in glass is not recommended due to slow etching by trace HF. Use Teflon (PFA/FEP) containers for storage.
Figure 2: Safety workflow for handling FARs.
References
-
Yarovenko, N. N., & Raksha, M. A. (1959).[2] Fluorination of alcohols with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine. Journal of General Chemistry USSR.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from
-
PrepChem. (n.d.). Synthesis of N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine. Retrieved from
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride. Environment, Health & Safety. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-1,1,2-trifluoroethyl derivatives. Retrieved from
